molecular formula C16H25N3O B13932675 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide CAS No. 32421-50-4

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide

Cat. No.: B13932675
CAS No.: 32421-50-4
M. Wt: 275.39 g/mol
InChI Key: SEUIDLPNRJJFBX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Reduction: The isoquinoline core is then reduced to form the tetrahydroisoquinoline structure. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Amidation: The final step involves the introduction of the N-(2-(diethylamino)ethyl) group through an amidation reaction. This can be done by reacting the tetrahydroisoquinoline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the saturation of any remaining double bonds or the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interactions of isoquinoline derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-1-naphthalenecarboxamide
  • N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Uniqueness

1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide is unique due to its specific isoquinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.

Properties

CAS No.

32421-50-4

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20)

InChI Key

SEUIDLPNRJJFBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

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